5-((Trimethylsilyl)ethynyl)pyrimidine
Overview
Description
5-((Trimethylsilyl)ethynyl)pyrimidine: is an organic compound with the molecular formula C9H12N2Si . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This structural modification imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine as the core structure.
Ethynylation: An ethynyl group is introduced at the 5-position of the pyrimidine ring using a suitable reagent such as ethynyl lithium or ethynyl magnesium bromide.
Trimethylsilylation: The ethynyl group is then protected by introducing a trimethylsilyl group using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-((Trimethylsilyl)ethynyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Products with altered oxidation states of the pyrimidine ring.
Coupling Reactions: Complex organic molecules with extended carbon chains
Scientific Research Applications
Chemistry: 5-((Trimethylsilyl)ethynyl)pyrimidine is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It serves as a precursor for the synthesis of biologically active derivatives .
Medicine: Research explores its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents .
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, facilitating further chemical transformations .
Comparison with Similar Compounds
5-Ethynylpyrimidine: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
5-((Trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 5-((Trimethylsilyl)ethynyl)pyrimidine is unique due to the combination of the pyrimidine ring and the trimethylsilyl-protected ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
trimethyl(2-pyrimidin-5-ylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYUGWNHQDZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571835 | |
Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216309-28-3 | |
Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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